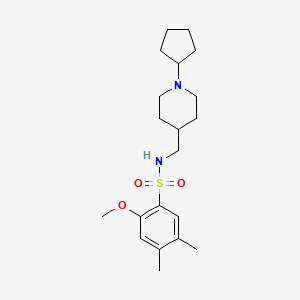

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-15-12-19(25-3)20(13-16(15)2)26(23,24)21-14-17-8-10-22(11-9-17)18-6-4-5-7-18/h12-13,17-18,21H,4-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBHTXJFMKBATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H26N4O3S

- Molecular Weight : 334.4 g/mol

- CAS Number : 953199-94-5

The compound primarily acts as a sulfonamide , which is known to inhibit certain enzymatic pathways. Sulfonamides typically interfere with the synthesis of folate in bacteria, which is essential for DNA synthesis and repair. This mechanism may extend to various biological systems, including potential anti-inflammatory and analgesic effects.

Antimicrobial Effects

Research indicates that sulfonamides exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains. The compound's effectiveness varies based on concentration and the specific bacterial species tested.

Anti-inflammatory Properties

There is evidence suggesting that this compound may possess anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential application in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains (e.g., E. coli, Staphylococcus aureus) showed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain.

-

Case Study on Anti-inflammatory Activity :

- In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive for therapeutic applications. Further studies are required to fully elucidate its bioavailability and metabolism.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces cytokine production | |

| Pain Relief | Decreases joint swelling in arthritis models |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 6 hours |

| Bioavailability | To be determined |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound likely confers higher lipophilicity compared to the pyrimidin-2-yl group in or the polar hydroxyethyl-thiophene in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Molecular Weight Trends: The tetrahydroquinolin derivative has the highest molecular weight (416.5), which might limit oral bioavailability under Lipinski’s Rule of Five.

Electronic and Steric Considerations: The pyrimidine ring in could engage in hydrogen bonding or aromatic stacking, advantageous for target binding.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide while minimizing side products?

- Methodology :

- Step 1 : Use a two-step nucleophilic substitution reaction. First, synthesize the piperidine-cyclopentyl intermediate via reductive amination under inert atmosphere (N₂/Ar) to prevent oxidation.

- Step 2 : Couple the intermediate with the sulfonamide moiety using a Mitsunobu reaction (e.g., DIAD/TPP) to enhance regioselectivity.

- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 hexane:EtOAc).

- Yield Optimization : Adjust stoichiometry (1.2 eq. of cyclopentyl bromide) and reaction time (12–16 hrs at 80°C) to suppress side products like N-alkylation byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

- Techniques :

- NMR : Use - and -NMR to confirm cyclopentyl-piperidine linkage (δ 3.2–3.5 ppm for piperidine-CH₂, δ 1.5–1.8 ppm for cyclopentyl protons).

- HPLC : Develop a reverse-phase method with a C18 column and mobile phase (methanol:buffer 65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to assess purity (>95%) .

- Fluorescence Spectroscopy : If applicable, measure excitation/emission maxima (e.g., λex = 280 nm, λem = 340 nm) to detect aromatic sulfonamide fluorophores .

Advanced Research Questions

Q. When resolving contradictory crystallographic data for this sulfonamide derivative, what refinement strategies in SHELX are recommended?

- Approach :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) to resolve ambiguities in the cyclopentyl-piperidine torsion angles.

- Refinement : Apply SHELXL’s restraints for disordered cyclopentyl groups (ISOR/SADI commands) and refine hydrogen atoms using riding models.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Contradictions in bond lengths (e.g., S–N vs. C–C) may arise from twinning; use TWIN/BASF commands for correction .

Q. How should researchers design experiments to compare the biological activity of this compound with its structural analogs?

- Experimental Design :

- Analog Synthesis : Replace the cyclopentyl group with cyclohexyl or morpholine moieties (see for pyrimidine-sulfonamide analogs).

- Activity Assays : Use dose-response curves (IC₅₀) in enzyme inhibition studies (e.g., carbonic anhydrase) with controls for non-specific binding.

- Data Analysis : Apply ANOVA to compare logP (HPLC-derived) and activity correlations. Address contradictions (e.g., higher lipophilicity but lower activity) via molecular docking (AutoDock Vina) to assess binding pocket compatibility .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental solubility data for this compound?

- Methodology :

- Solubility Measurement : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by HPLC quantification.

- Computational Adjustments : Refine COSMO-RS models by incorporating experimental dielectric constants (ε = 78.5 for water) and correcting for sulfonamide hydrogen bonding .

- Contradiction Analysis : If predicted solubility exceeds experimental values, investigate polymorphic forms via DSC/TGA (melting point ~210°C) and PXRD to detect crystalline vs. amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.